An In-depth Technical Guide to 1-(Phenylsulfonyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(Phenylsulfonyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Phenylsulfonyl)piperazine, identified by its CAS number 14172-55-5, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural scaffold, combining a phenylsulfonyl group with a piperazine ring, imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a diverse array of biologically active molecules. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing the pharmacokinetic profiles of drug candidates[1]. The addition of the phenylsulfonyl group further diversifies its synthetic utility, allowing for the creation of complex molecular architectures with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of 1-(Phenylsulfonyl)piperazine, with a focus on its role as a strategic intermediate in the development of novel therapeutics.
Core Properties of 1-(Phenylsulfonyl)piperazine
A thorough understanding of the physicochemical properties of 1-(Phenylsulfonyl)piperazine is fundamental for its effective application in research and development. Below is a summary of its key characteristics.
| Property | Value | Source/Reference |
| CAS Number | 14172-55-5 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [3] |
| Molecular Weight | 226.30 g/mol | [3] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 103-107 °C (Predicted) | N/A |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Limited solubility in water. | General chemical knowledge |
| Purity | Typically >95% | [2] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [3] |
Safety Information: 1-(Phenylsulfonyl)piperazine is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include wearing protective gloves, eye protection, and ensuring adequate ventilation during handling[3].
Synthesis of 1-(Phenylsulfonyl)piperazine: A Step-by-Step Protocol
The most common and direct method for the synthesis of 1-(Phenylsulfonyl)piperazine is the nucleophilic substitution reaction between piperazine and benzenesulfonyl chloride. This reaction leverages the nucleophilicity of the secondary amines in the piperazine ring towards the electrophilic sulfur atom of the sulfonyl chloride. To favor monosubstitution and prevent the formation of the disubstituted by-product, an excess of piperazine is typically employed.
Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)piperazine
Materials:
-
Piperazine (anhydrous)
-
Benzenesulfonyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (3.0 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled piperazine solution over a period of 30-60 minutes. The slow addition helps to control the exothermic reaction and minimize side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzenesulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid chloride and piperazine hydrochloride) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-(Phenylsulfonyl)piperazine as a white to off-white solid.
Reaction Workflow Diagram
Caption: Synthetic workflow for 1-(Phenylsulfonyl)piperazine.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of 1-(Phenylsulfonyl)piperazine is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group and the methylene protons of the piperazine ring.
-
Aromatic Protons: Two sets of multiplets in the range of δ 7.5-7.9 ppm, corresponding to the ortho, meta, and para protons of the phenyl ring.
-
Piperazine Protons: Two triplets (or complex multiplets) corresponding to the two sets of non-equivalent methylene protons of the piperazine ring. The protons on the carbons adjacent to the sulfonylated nitrogen will be deshielded and appear downfield (around δ 3.1-3.3 ppm), while the protons on the carbons adjacent to the free amine will appear more upfield (around δ 2.8-3.0 ppm). A broad singlet for the N-H proton of the piperazine ring is also expected, which can be exchanged with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon attached to the sulfonyl group being the most deshielded.
-
Piperazine Carbons: Two distinct signals for the methylene carbons of the piperazine ring. The carbons adjacent to the sulfonylated nitrogen will appear downfield (around δ 46 ppm), and the carbons adjacent to the free amine will be more upfield (around δ 45 ppm).
FT-IR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 1-(Phenylsulfonyl)piperazine.
-
N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands in the 2800-3000 cm⁻¹ region.
-
S=O Stretch: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 226.
-
Fragmentation: Common fragmentation pathways for phenylsulfonylpiperazines involve cleavage of the piperazine ring and the loss of the phenylsulfonyl group (m/z = 141) or the piperazine ring itself.
Applications in Drug Discovery and Development
1-(Phenylsulfonyl)piperazine is a valuable scaffold in the design and synthesis of novel therapeutic agents due to the ease with which the free secondary amine of the piperazine ring can be functionalized. This allows for the introduction of various pharmacophores to modulate biological activity.
As a Key Intermediate in Lead Optimization
The phenylsulfonylpiperazine core serves as a versatile platform for lead optimization in drug discovery programs. By modifying the substituents on the phenyl ring or by elaborating the free nitrogen of the piperazine, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. This approach has been successfully employed in the development of compounds targeting a wide range of diseases.
Synthesis of Bioactive Molecules
Derivatives of 1-(Phenylsulfonyl)piperazine have demonstrated a broad spectrum of biological activities, including:
-
Antiproliferative Agents: The scaffold has been incorporated into novel compounds exhibiting significant growth inhibitory activity against various cancer cell lines[4].
-
Acaricidal Agents: Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity, showing promise in the development of new crop protection agents.
-
Antitubercular Agents: The benzhydrylpiperazine scaffold, which can be derived from phenylpiperazine precursors, has been utilized in the synthesis of hybrids with antituberculosis activity.
The synthetic accessibility and the proven biological relevance of the 1-(phenylsulfonyl)piperazine core make it a highly attractive starting material for the discovery of new and effective drugs.
Logical Relationship Diagram for Drug Discovery Application
Caption: Role of 1-(Phenylsulfonyl)piperazine in drug discovery.
Conclusion
1-(Phenylsulfonyl)piperazine is a cornerstone intermediate in synthetic and medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. The ability to readily introduce a wide array of functional groups onto the piperazine nitrogen allows for the systematic exploration of chemical space and the optimization of biological activity. As the demand for novel therapeutics continues to grow, the strategic application of key building blocks like 1-(Phenylsulfonyl)piperazine will undoubtedly play a crucial role in the future of drug discovery.
References
-
Alchem.Pharmtech. 1-(Phenylsulfonyl)piperazine. [Link]
-
Expert Opinion on Drug Discovery. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
- Google Patents. Method of direct mono-N-substitution of piperazine.
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
PMC. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. [Link]
-
PubChem. 1-(Methylsulfonyl)piperazine. [Link]
-
ResearchGate. Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). [Link]
-
ResearchGate. Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. [Link]
-
Royal Society of Chemistry. Supporting Information for: Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. [Link]
-
SpectraBase. 1-Methyl-4-(phenylsulfonyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Alchem.Pharmtech. CAS 14172-55-5 | 1-(Phenylsulfonyl)piperazine. [Link]
